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Compound of Interest

3-Bromoimidazo[1,2-b]pyridazin-6-
Compound Name:
ylamine

Cat. No.: B566808

The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal
chemistry.[1] This fused heterocyclic system is a structural cornerstone in numerous
biologically active molecules, demonstrating a remarkable range of therapeutic activities,
including potent inhibition of various protein kinases.[1] Compounds incorporating this scaffold
have been investigated as anticancer, anti-inflammatory, antiviral, and antifibrotic agents.[1][2]

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine (CAS: 1260850-70-1) emerges as a particularly
valuable intermediate. It possesses two distinct and strategically positioned functional handles:
a reactive bromine atom at the C3 position and a nucleophilic amino group at the C6 position.
This unique arrangement allows for sequential and site-selective modifications, making it an
ideal starting point for constructing diverse chemical libraries and optimizing lead compounds in
drug discovery programs. Its utility is underscored by its role in the synthesis of potent kinase
inhibitors targeting critical cell signaling pathways.[3][4][5]

Physicochemical and Structural Properties

Precise characterization is fundamental to the effective use of any chemical intermediate. The
known properties of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine are summarized below.
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Property Value Source(s)
CAS Number 1260850-70-1 [6][7][8]
Molecular Formula CeHsBrNa [6][8]
Molecular Weight 213.04 g/mol [718]
Appearance YeII.I;)W or brown to off-white 6]

soli

Commercially available at

Purit 8

Y 295% 18]
LogP 1.65520 (Calculated) [7]
Polar Surface Area (PSA) 56.21 A2 (Calculated) [7]

N 2-8°C or Room Temperature,
Storage Conditions _ [61[8]
protect from light

Note: Experimental data such as melting point, boiling point, and specific solubility are not
consistently reported in publicly available literature. Researchers should perform their own
characterization.

Synthesis and Purification

The synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine typically proceeds via
nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor. The greater lability of
the chlorine atom at the C6 position compared to the bromine at C3 allows for selective
amination.

A robust and environmentally conscious method avoids the use of expensive and sensitive
transition metal catalysts.[9] The protocol below is based on a fluoride-promoted amination
strategy, which has been shown to provide high yields.[9]

Synthetic Workflow Diagram
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- S Ammonia Source
G-Bromo-6-chlor0|m|dazo[1,2-b]pyr|dazma ( (e.9., NH4OH, NHs in dioxane) )

Reactants

S 7

Solvent: DMSO
Catalyst: CsF (1.0 equiv)
Temperature: 100 °C
Time: 24 h

Reaction Conditions

Reaction

Aqueous Workup
&
Purification (Crystallization/Chromatography)

solation

G-Bromoimidazo[l,2—b]pyridazin-6-ylamin9

Product & Workup

Figure 1: Synthetic pathway for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine.

Click to download full resolution via product page

Caption: Figure 1: Synthetic pathway for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine.

Step-by-Step Experimental Protocol

Materials:
e 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
o Ammonium hydroxide (or a suitable ammonia source)

e Caesium Fluoride (CsF)
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Dimethyl sulfoxide (DMSO), anhydrous
Deionized water

Brine (saturated NaCl solution)

Ethyl acetate

Magnesium sulfate (MgSQOa), anhydrous
Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), caesium
fluoride (1.0 equiv.), and anhydrous DMSO.

Addition of Amine Source: Add the ammonia source (e.g., ammonium hydroxide, 5-10 equiv.)
to the stirring mixture.

Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is
consumed.

Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized
water and extract with ethyl acetate (3x).

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the
pure 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine.

Self-Validating System: The success of the synthesis is validated by characterization of the
final product using *H NMR, 3C NMR, and Mass Spectrometry to confirm the structure and
purity, which should be compared against reference data.
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Chemical Reactivity and Derivatization Potential

The synthetic power of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine lies in the orthogonal
reactivity of its two functional groups. This allows for a modular approach to building molecular
complexity, a cornerstone of modern medicinal chemistry.

e C3-Position (Bromo Group): The bromine atom is a versatile handle for introducing molecular
diversity, primarily through transition-metal-catalyzed cross-coupling reactions.

o

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the
introduction of aryl, heteroaryl, or alkyl groups.

o Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, creating
substituted aminopyridazines.

o Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key
linker in many bioactive molecules.

o

Heck Coupling: Formation of C-C bonds with alkenes.

o C6-Position (Amino Group): The primary amine is a potent nucleophile and can be readily
functionalized.

o Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or anhydrides to
form amides, a common functional group in kinase inhibitors.

o Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent to form secondary or tertiary amines.

o Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Reactivity and Derivatization Diagram
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Suzuki Coupling Buchwald-Hartwig Sonogashira Coupling Amide Formation Reductive Amination Urea Formation
(R-B(OH)z2 / Pd catalyst) (Rz2NH / Pd catalyst) (R-C=CH / Pd, Cu catalyst) (R-COCI or R-COOH) (R-CHO / NaBH(OAc)3) (R-N=C=0)

C3-Position Reactivity (Br) C6-Position Reactivity (NH2)

Figure 2: Key derivatization pathways for the title compound.
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Caption: Figure 2: Key derivatization pathways for the title compound.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is a validated pharmacophore for kinase inhibition. The
strategic functionalization of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine has been
instrumental in the discovery of potent and selective inhibitors for several important oncological
and immunological targets.

o Mpsl (TTK) Kinase Inhibitors: Monopolar spindle 1 (Mps1) kinase is a critical regulator of the
spindle assembly checkpoint and a high-value target in oncology. Optimization of an
imidazo[1,2-a]pyrazine hit led to the discovery of imidazo[1,2-b]pyridazine-based inhibitors
with nanomolar potency and oral bioavailability.[3] These compounds demonstrated
remarkable antiproliferative activity against various cancer cell lines.[3]

e PI3K/mTOR Dual Inhibitors: The PI3BK/mTOR signaling pathway is frequently dysregulated in
cancer and fibrotic diseases. Novel imidazo[1,2-b]pyridazine derivatives have been
developed as potent dual inhibitors of PISK and mTOR, showing significant anti-fibrotic
potential in preclinical models of idiopathic pulmonary fibrosis (IPF).[2]

e Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key enzyme in the B cell receptor
signaling pathway, making it a crucial target for B cell malignancies. A derivative of the
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imidazo[1,2-b]pyridazine scaffold, compound 22 (TM471-1), was identified as a highly potent
(ICs0 = 1.3 nM) and selective irreversible BTK inhibitor.[4] This compound showed complete
tumor regression in xenograft models and has advanced into Phase | clinical trials.[4]

e Tyk2 JH2 Inhibitors: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family
and a key mediator in autoimmune and inflammatory diseases.[5] Imidazo[1,2-b]pyridazine
analogs have been developed as potent and selective inhibitors of the Tyk2 pseudokinase
(JH2) domain, demonstrating efficacy in animal models of arthritis.[5]

lllustrative Signaling Pathway Involvement

B-Cell Receptor Imldazg[el;ig]iszgdazme
(BCR) (e.g., TM471-1)

Cell Proliferation,
Survival, Migration

Figure 3: Role of Imidazo[1,2-b]pyridazine derivatives in inhibiting oncogenic signaling.
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Caption: Figure 3: Role of Imidazo[1,2-b]pyridazine derivatives in inhibiting oncogenic
signaling.

Safety and Handling
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While a specific Safety Data Sheet (SDS) for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is
not widely available, data from the parent compound, 3-bromoimidazo[1,2-b]pyridazine, and
general chemical principles dictate the necessary precautions.[10]

o Hazard Classification: The parent compound is classified as an irritant.[10][11] It is expected
that the 6-amino derivative will carry similar hazards.

o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

e Recommended Precautions:

[¢]

Engineering Controls: Handle in a well-ventilated fume hood.

[e]

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a
lab coat, and chemical safety goggles.

[e]

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly
after handling.

[e]

Storage: Store in a tightly sealed container in a cool, dry, dark place.

In case of exposure, follow standard first aid measures: move to fresh air if inhaled, flush eyes
with water for at least 15 minutes, and wash skin with plenty of soap and water.[10] Seek
medical attention if irritation persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

